N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine
Overview
Description
N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Substitution Reactions: The introduction of the dimethylamino group and the fluorophenyl group can be achieved through nucleophilic substitution reactions. Common reagents for these reactions include dimethylamine and 4-fluorobenzyl chloride.
Industrial Production: Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming substituted triazole derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted triazole derivatives with potential biological activities.
Scientific Research Applications
N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways affected by the compound depend on its biological activity, but they may include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine can be compared with other similar triazole derivatives:
Similar Compounds: Examples of similar compounds include 1,2,4-triazole, 4-fluorophenyl-1H-1,2,4-triazole, and dimethylamino-1H-1,2,4-triazole.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN5/c1-16(2)11-14-12(17(3)4)18(15-11)10-7-5-9(13)6-8-10/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDBKFAWAUNGBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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